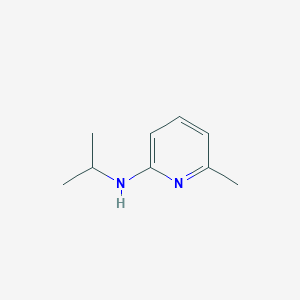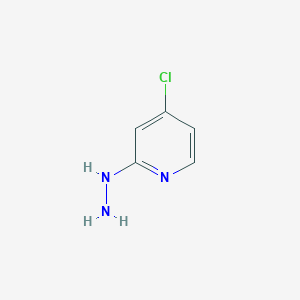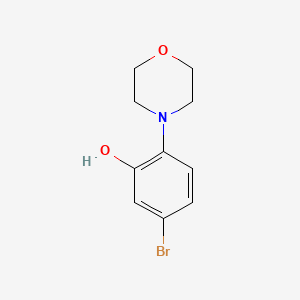
5-Bromo-2-morpholinophenol
Übersicht
Beschreibung
5-Bromo-2-morpholinophenol is a chemical compound with the molecular formula C10H12BrNO2 . It contains a total of 27 bonds, including 15 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aromatic), 1 aromatic hydroxyl, and 1 ether (aliphatic) .
Molecular Structure Analysis
The molecular structure of this compound includes a morpholine ring and a phenol group. The molecule contains a total of 27 bonds, including 15 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aromatic), 1 aromatic hydroxyl, and 1 ether (aliphatic) .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 258.11 . The compound has a density of 1.5±0.1 g/cm3 and a boiling point of 374.5±42.0 °C at 760 mmHg .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Interactions
Linear and Nonlinear Free Energy Relationships in Nucleophilic Substitution Reactions : The study by Harifi-Mood and Mousavi-Tekmedash (2013) investigates the nucleophilic substitution reaction of 2-bromo-5-nitrothiophene with morpholine, revealing insights into solvent effects and free energy relationships. This research highlights the importance of solvent polarity and provides a foundation for understanding the reactivity of brominated phenolic compounds in various chemical environments (Harifi-Mood & Mousavi-Tekmedash, 2013).
DNA/BSA Binding and Photocleavage Properties : Barut et al. (2017) synthesized water-soluble axially morpholine disubstituted silicon phthalocyanines, investigating their DNA/BSA binding and DNA photocleavage properties. This study suggests potential applications in photodynamic therapy and bioimaging, underscoring the role of morpholine derivatives in medicinal chemistry and phototherapy research (Barut et al., 2017).
Biological Activities
Antimicrobial Activities : Balaji et al. (2017) explored the antimicrobial activities of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds. This study broadens the understanding of morpholine derivatives' antimicrobial potential, offering a pathway for developing new antimicrobial agents (Balaji et al., 2017).
Antioxidant Activity : Li et al. (2011) isolated bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent antioxidant activities. These findings highlight the potential of bromophenol compounds in preventing oxidative stress and could lead to the development of novel antioxidant therapies (Li et al., 2011).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body
Mode of Action
It is known that brominated compounds often interact with their targets through electrophilic substitution . This involves the bromine atom in the compound forming a bond with an atom in the target molecule, which can lead to changes in the target’s function .
Biochemical Pathways
Brominated compounds are often involved in various biochemical pathways, including those related to cell proliferation and apoptosis
Pharmacokinetics
Similar brominated compounds have been found to have a short elimination half-life . They are also rapidly distributed into all tissues examined, with the highest concentrations found in the lung and kidney
Result of Action
Brominated compounds often have a wide range of biological activities, including antimicrobial, antiviral, antitumor, antioxidant, anti-inflammatory, antihypertensive, anticoagulant, antidiabetic, antiallergic, antihistaminic, antitubercular, anti-hiv, antihelmentic, antidepressant, and analgesic activity
Action Environment
It is known that the reaction conditions, including temperature, ph, and the presence of other substances, can affect the activity of brominated compounds
Biochemische Analyse
Biochemical Properties
5-Bromo-2-morpholinophenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its catalytic activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and stability.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can alter the expression of genes involved in oxidative stress response and apoptosis . This compound also affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites. Furthermore, this compound can impact cell signaling pathways by interacting with receptors and other signaling molecules, thereby influencing cell proliferation, differentiation, and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access . Additionally, it can activate certain signaling pathways by binding to receptors or other signaling proteins, leading to downstream effects on gene expression and cellular function. These interactions often involve specific binding sites and conformational changes in the target biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic flux. These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects . For example, in certain animal models, high doses of this compound have been associated with increased oxidative stress and cellular damage. Threshold effects have also been observed, where a specific dosage range is required to elicit a significant biological response. Understanding these dosage effects is essential for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key enzymes it interacts with is cytochrome P450, which plays a crucial role in the metabolism of xenobiotics and endogenous compounds . This interaction can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites. These effects on metabolic pathways are important for understanding the compound’s overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by several factors. This compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . For example, certain transporters may actively transport this compound into cells, while binding proteins may sequester it in specific organelles or regions of the cell. These interactions are crucial for determining the compound’s bioavailability and its overall distribution within the body.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, it may be localized to the mitochondria, where it can affect mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can influence gene expression and DNA repair processes. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and its overall impact on cellular function.
Eigenschaften
IUPAC Name |
5-bromo-2-morpholin-4-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-8-1-2-9(10(13)7-8)12-3-5-14-6-4-12/h1-2,7,13H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJSQOIKSFTNBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301304317 | |
| Record name | 5-Bromo-2-(4-morpholinyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301304317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171917-72-8 | |
| Record name | 5-Bromo-2-(4-morpholinyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171917-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(4-morpholinyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301304317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[1-(2-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1462818.png)
![[3-(1h-Pyrazol-1-yl)phenyl]amine dihydrochloride](/img/structure/B1462819.png)
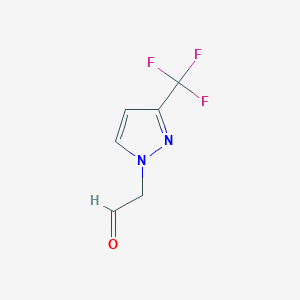
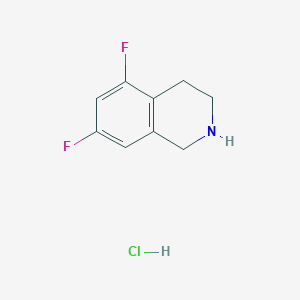
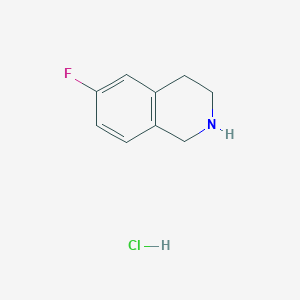
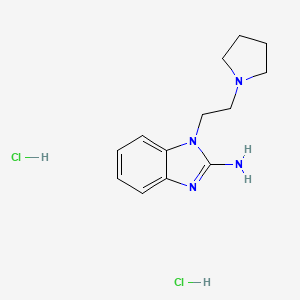



![2-(2-Methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B1462832.png)
